Home > Products > Screening Compounds P53206 > 1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea - 1208874-37-6

1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea

Catalog Number: EVT-2904745
CAS Number: 1208874-37-6
Molecular Formula: C26H27N3O3
Molecular Weight: 429.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (PKI-587)

  • Compound Description: PKI-587 is a potent, highly efficacious dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR). [] It exhibits excellent in vitro and in vivo activity, demonstrating antitumor efficacy in both subcutaneous and orthotopic xenograft tumor models when administered intravenously. []
  • Relevance: While PKI-587 shares the urea linker and a substituted phenyl ring with 1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea, it features a distinct di-morpholino-triazine moiety instead of the benzhydryl group. This difference highlights the exploration of diverse chemical scaffolds in developing PI3K/mTOR inhibitors. The presence of a morpholine group in both compounds suggests its potential significance in interacting with the target proteins. [] You can find more information about PKI-587 in the paper titled "Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor." []

1-(4-(4-morpholino-7-neopentyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)phenyl)-3-(6-nitropyridin-3-yl)urea (MN3PU)

  • Compound Description: MN3PU serves as a radiopharmaceutical precursor targeting leucine-rich repeat kinase 2 (LRRK2). [] This compound is temperature-sensitive, necessitating lower reaction temperatures during radiofluorination to prevent thermal decomposition. []
  • Relevance: MN3PU and 1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea both belong to the urea class of compounds, featuring a urea linker connecting two aromatic rings. [] The presence of the morpholine group in both structures further emphasizes its potential role in binding to target proteins. You can find more information about MN3PU in the paper titled "Lewis Acid-Facilitated Radiofluorination of MN3PU: A LRRK2 Radiotracer". []
  • Compound Description: 4OH-GTS-21 is a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), investigated as a potential therapeutic agent for Alzheimer's disease. [, ] Its efficacy is influenced by the presence of positive modulators, such as 5-hydroxyindole (5-HI), which can potentiate its effects at lower concentrations. [, ]
  • Relevance: While structurally distinct from 1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea, 4OH-GTS-21's classification as a partial agonist highlights the importance of understanding agonist behavior when designing compounds targeting specific receptors, such as the α7 nAChR, which are relevant in neurological disorders. [, ] You can find more information about 4OH-GTS-21 in the papers titled "Positive modulation of alpha7 nAChR responses in rat hippocampal interneurons to full agonists and the alpha7-selective partial agonists, 4OH-GTS-21 and S 24795" [] and "agonists , 4 OH-GTS-21 and S 24795". []
  • Compound Description: S 24795 is another partial agonist of the α7 nAChR, similarly explored for its potential in treating Alzheimer's disease. [, ] Unlike 4OH-GTS-21, S 24795's activity is potentiated by 5-HI but not by the positive modulator genistein, suggesting different interaction mechanisms with the receptor. [, ]
  • Relevance: Although structurally dissimilar to 1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea, S 24795's specific interactions with positive modulators, differing from those of 4OH-GTS-21, underscore the complexity of receptor pharmacology and the need to consider multiple factors when designing targeted therapies. [, ] You can find more information about S 24795 in the papers titled "Positive modulation of alpha7 nAChR responses in rat hippocampal interneurons to full agonists and the alpha7-selective partial agonists, 4OH-GTS-21 and S 24795" [] and "agonists , 4 OH-GTS-21 and S 24795". []

1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea

  • Compound Description: This compound is an active metabolite of the potent PI3K inhibitor PKI-179. [] Its synthesis involved a stereoselective process to determine its absolute stereochemistry, which was established as the endo isomer. []
  • Relevance: This metabolite shares the urea linker, a substituted phenyl ring, and a morpholine group with 1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea. [] The presence of these shared features suggests a potential common pharmacophore for interacting with PI3K. This compound underscores the metabolic considerations in drug design, as metabolites can exhibit pharmacological activity. You can find more information about this metabolite in the paper titled "Stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179". []

Properties

CAS Number

1208874-37-6

Product Name

1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea

IUPAC Name

1-benzhydryl-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea

Molecular Formula

C26H27N3O3

Molecular Weight

429.52

InChI

InChI=1S/C26H27N3O3/c30-24(29-15-17-32-18-16-29)19-20-11-13-23(14-12-20)27-26(31)28-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2,(H2,27,28,31)

InChI Key

QUTDHEIIPBIXBJ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.